molecular formula C13H8F3NO2 B3228252 4-(4-Trifluoromethylphenyl)nicotinic acid CAS No. 1261936-06-4

4-(4-Trifluoromethylphenyl)nicotinic acid

Cat. No. B3228252
CAS RN: 1261936-06-4
M. Wt: 267.20 g/mol
InChI Key: APTBQPGYWYCBIL-UHFFFAOYSA-N
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Description

“4-(4-Trifluoromethylphenyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a member of pyridines and an aromatic carboxylic acid . It can be used as a precursor material for the preparation of other pesticides or medicines .


Synthesis Analysis

The synthesis of “this compound” involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . The synthesis process is complex and requires careful handling of the reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H4F3NO2 . The molecule crystallizes in a monoclinic structure with one molecule in the asymmetric unit . All of the carbon and nitrogen atoms are nearly co-planar .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps . The reactions are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.11 g/mol . The compound is a member of pyridines and an aromatic carboxylic acid .

Scientific Research Applications

4-(4-Trifluoromethylphenyl)nicotinic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug target for the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of nicotinic acetylcholine receptors in the brain. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

Target of Action

4-(4-Trifluoromethylphenyl)nicotinic acid is a synthetic intermediate . It is primarily used in the preparation of other compounds, such as pyridine amides, which act as inhibitors of the HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides, which act as inhibitors of the Ca2+ release-activated Ca2+ (CRAC) channel .

Mode of Action

The compounds it helps synthesize, such as pyridine amides and pyrazole-based benzamides, interact with their targets (hcv ns5b polymerase and crac channels, respectively) to exert their effects .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the compounds it is used to synthesize. For instance, pyridine amides inhibit the HCV NS5B polymerase, affecting the replication of the hepatitis C virus . Pyrazole-based benzamides, on the other hand, inhibit the CRAC channels, affecting calcium ion transport .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good absorption and distribution characteristics. The ADME properties of the compounds it helps synthesize would also play a significant role in their bioavailability.

Result of Action

The molecular and cellular effects of this compound are dependent on the compounds it is used to synthesize. Pyridine amides inhibit the HCV NS5B polymerase, preventing the replication of the hepatitis C virus . Pyrazole-based benzamides inhibit the CRAC channels, affecting calcium ion transport and potentially influencing a variety of cellular processes .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Trifluoromethylphenyl)nicotinic acid is its high potency and selectivity for nicotinic acetylcholine receptors. This makes it a valuable tool for studying the function of these receptors in vitro and in vivo. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(4-Trifluoromethylphenyl)nicotinic acid. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's, Parkinson's, and schizophrenia. Additionally, this compound could be used as a building block for the synthesis of novel materials and polymers with unique properties.

Safety and Hazards

“4-(4-Trifluoromethylphenyl)nicotinic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with care, using protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)9-3-1-8(2-4-9)10-5-6-17-7-11(10)12(18)19/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTBQPGYWYCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692679
Record name 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261936-06-4
Record name 4-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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